molecular formula C18H17N3O5S B2481592 4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886924-46-5

4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2481592
CAS No.: 886924-46-5
M. Wt: 387.41
InChI Key: ASDKEJDJSGVANV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a 1,3,4-oxadiazole derivative featuring a benzamide core substituted with an ethoxy group at the para position and a 2-methanesulfonylphenyl group on the oxadiazole ring. This structure combines electron-donating (ethoxy) and electron-withdrawing (methanesulfonyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

4-ethoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-3-25-13-10-8-12(9-11-13)16(22)19-18-21-20-17(26-18)14-6-4-5-7-15(14)27(2,23)24/h4-11H,3H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDKEJDJSGVANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the methanesulfonyl group: This step involves the sulfonylation of the phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the ethoxy group: This can be done through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Formation of the benzamide: The final step involves the coupling of the oxadiazole derivative with an appropriate benzoyl chloride under basic conditions.

Chemical Reactions Analysis

4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements can be compared to similar 1,3,4-oxadiazoles (Table 1):

Table 1: Structural Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name Benzamide Substituent Oxadiazole Substituent Key Functional Groups Evidence ID
Target Compound 4-Ethoxy 2-Methanesulfonylphenyl Ethoxy, Methanesulfonyl -
LMM5 4-[Benzyl(methyl)sulfamoyl] 5-[(4-Methoxyphenyl)methyl] Sulfamoyl, Methoxy
LMM11 4-[Cyclohexyl(ethyl)sulfamoyl] 5-(Furan-2-yl) Sulfamoyl, Furan
OZE-II 4-[(4,4-Dimethyloxazolidinyl)sulfonyl] 5-(3,5-Dimethoxyphenyl) Sulfonyl, Dimethoxy
TAS1553 5-Chloro-2-sulfamoyl 5-Oxo-4,5-dihydro Sulfamoyl, Oxo
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-oxadiazol-2-yl]benzamide 4-[Benzyl(ethyl)sulfamoyl] 5-(4-Fluorophenyl) Sulfamoyl, Fluorine
  • Substituent Impact: Methanesulfonyl vs. Ethoxy vs.

Antifungal Activity :

  • LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition, with MIC values in the µg/mL range . The target compound’s methanesulfonyl group may similarly target redox enzymes but with altered potency due to differences in electron effects.

Antimicrobial Activity :

  • OZE-II (C22H24N4O7S) shows activity against Staphylococcus aureus biofilms, attributed to its sulfonyl and dimethoxyphenyl groups . The target compound’s methanesulfonylphenyl group may confer broader antimicrobial activity due to enhanced electrophilicity.

Enzyme Inhibition :

  • TAS1553 inhibits ribonucleotide reductase (RNR) via subunit interaction disruption, highlighting the role of sulfamoyl groups in enzyme targeting . The target compound’s methanesulfonyl group could offer a distinct interaction profile with RNR or related enzymes.

Physicochemical Properties

Lipophilicity and Solubility :

  • Methanesulfonyl groups (polar surface area ~50 Ų) may improve aqueous solubility relative to sulfamoyl derivatives (e.g., LMM11) .

Biological Activity

4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

C16H18N4O4S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

Research indicates that oxadiazole derivatives exhibit various biological activities, including:

  • GSK-3 Inhibition : The compound has been identified as a GSK-3β inhibitor, which is significant in the treatment of diseases such as diabetes and cancer. GSK-3 inhibition is associated with enhanced insulin signaling and neuroprotective effects against neurodegenerative diseases .
  • Antidiabetic Activity : Similar compounds have shown promise as α-amylase inhibitors, which are crucial in managing postprandial blood glucose levels. This suggests that this compound might also possess antidiabetic properties .

Biological Activity Data

The following table summarizes the biological activities reported for similar oxadiazole derivatives:

Compound NameBiological ActivityIC50 (µM)Reference
Compound 8fα-Amylase Inhibition12.5
Compound 10aAntifungal Activity100
GSK-3 InhibitorNeuroprotective EffectsVaries

Case Studies and Research Findings

  • GSK-3β Inhibition : A study highlighted that certain oxadiazole derivatives exhibited superior GSK-3β inhibitory activity, suggesting their potential in treating GSK-3 related pathologies. The study emphasized the importance of specific structural features in enhancing inhibitory potency .
  • Antidiabetic Properties : In vitro studies demonstrated that oxadiazole compounds could significantly inhibit α-amylase activity. For example, a derivative showed an inhibition rate of 87.5% at a concentration of 50 µg/mL, outperforming the standard drug acarbose .
  • Fungal Activity : A series of oxadiazole-based benzamides were synthesized and tested against various fungi, with several compounds demonstrating antifungal activity superior to conventional treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of a hydrazide precursor (e.g., 2-methanesulfonylphenylhydrazide) with a carboxylic acid derivative (e.g., ethyl chlorooxoacetate) under dehydrating conditions (reflux with POCl₃ or H₂SO₄) .
  • Step 2 : Couple the oxadiazole intermediate with 4-ethoxybenzamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Optimization : Monitor reaction progress via TLC/HPLC. Use column chromatography or recrystallization (ethanol/water) for purification. Yield improvements (>60%) are achievable via continuous flow reactors for precise temperature control .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., methanesulfonyl, ethoxy groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~458) .
  • X-ray Crystallography : Employ SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Q. What in vitro assays are recommended for preliminary evaluation of anticancer activity?

  • Methodology :

  • Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (typical range: 5–20 µM for oxadiazole derivatives) .
  • Kinase Inhibition : Screen against kinases (e.g., RET, MDM2) using fluorescence polarization assays. Compare with control inhibitors (e.g., staurosporine) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Methodology :

  • Docking Validation : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GSK-3β, MDM2). Cross-validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .
  • Orthogonal Assays : If docking predicts strong binding but activity is low, test compound stability (e.g., HPLC purity post-assay) or solubility (via shake-flask method) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the oxadiazole and methanesulfonyl moieties?

  • Methodology :

  • Substituent Variation : Replace ethoxy with methoxy/fluoro groups to study electronic effects. Modify methanesulfonyl to sulfonamide/amide groups for steric comparisons .
  • Biological Testing : Use a panel of kinase assays (e.g., EGFR, VEGFR) and apoptosis markers (e.g., caspase-3 activation) to correlate structural changes with activity .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodology :

  • Animal Models : Use xenograft mice (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg). Monitor tumor volume and body weight for 4 weeks .
  • ADME Profiling : Conduct LC-MS/MS plasma analysis to determine Cₘₐₓ, t₁/₂, and bioavailability. Assess hepatic metabolism via microsomal stability assays .

Data Contradiction Analysis

Q. How to address discrepancies in IC₅₀ values across different cell lines or assay conditions?

  • Methodology :

  • Assay Standardization : Use identical cell passage numbers, serum concentrations, and incubation times. Include positive controls (e.g., doxorubicin) in each experiment .
  • Mechanistic Profiling : Perform RNA sequencing on treated vs. untreated cells to identify off-target pathways (e.g., oxidative stress response) that may confound results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.